Sacrotride A
Beschreibung
Sacrotride A is a bioactive triterpenoid saponin isolated from marine sponges, notably the Indo-Pacific species Cacospongia mycofijiensis. It is characterized by a molecular weight of 463 m/z and exhibits structural complexity typical of sponge-derived metabolites, with a fused tricyclic core and multiple hydroxyl and methyl groups . Its identification in C. mycofijiensis fractions (e.g., Fraction H65) was confirmed via LC-MS, ¹H NMR, and ELSD data, which matched prior reports of its presence in other sponges . While its exact biosynthetic pathway remains unelucidated, Sacrotride A is hypothesized to play a defensive role in its host organism due to its bioactivity against marine pathogens.
Eigenschaften
Molekularformel |
C25H50O7 |
|---|---|
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
(1S,2R,3R,4S)-5-[(2S)-2-hydroxy-3-(10-methylhexadecoxy)propoxy]cyclopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C25H50O7/c1-3-4-5-11-14-19(2)15-12-9-7-6-8-10-13-16-31-17-20(26)18-32-25-23(29)21(27)22(28)24(25)30/h19-30H,3-18H2,1-2H3/t19?,20-,21+,22+,23-,24-/m0/s1 |
InChI-Schlüssel |
PBKNPWUTVIEHAJ-PUZAKDQTSA-N |
Isomerische SMILES |
CCCCCCC(C)CCCCCCCCCOC[C@@H](COC1[C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)O |
Kanonische SMILES |
CCCCCCC(C)CCCCCCCCCOCC(COC1C(C(C(C1O)O)O)O)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Sacrotride A shares structural and functional similarities with other sponge-derived triterpenoids and macrolides. Below is a comparative analysis of its properties alongside key analogs:
Table 1: Structural and Functional Comparison of Sacrotride A and Analogous Compounds
Key Findings:
Structural Diversity: Sacrotride A’s triterpenoid scaffold differs from the macrolide backbones of latrunculins and fijianolides, which contain large lactone rings critical for binding cytoskeletal proteins . Unlike mycothiazole’s linear polyketide chain, Sacrotride A’s cyclic structure enhances its stability in biological matrices .
Bioactivity Profiles: Sacrotride A and latrunculins both exhibit antiparasitic activity against Trypanosoma brucei, but latrunculins show broader antitumor effects due to actin-targeting mechanisms . Mycothiazole’s selectivity for U937 lymphoma cells contrasts with Sacrotride A’s broader antifungal activity, suggesting divergent molecular targets .
Source and Isolation: All listed compounds co-occur in C. mycofijiensis, but Sacrotride A is distinguished by its ELSD-detectable, UV-inert properties, complicating its isolation compared to UV-active analogs like fijianolides .
Derivatives and Modifications: Sacrotride A lacks reported derivatives, whereas aignopsanes (e.g., aignopsane ketal, 16) undergo structural modifications that enhance their bioactivity against parasitic models .
Q & A
Basic Research Questions
Q. How can researchers systematically identify knowledge gaps in Sacrotride A studies?
- Methodological Answer : Conduct a systematic literature review using databases like PubMed, Web of Science, or Google Scholar to collate existing studies. Employ inclusion/exclusion criteria (e.g., publication date, study type) and tools like PRISMA flow diagrams to map trends and gaps . Use keyword variations (e.g., "Sacrotride A pharmacokinetics," "mechanistic studies") to ensure comprehensive coverage. Critical appraisal tools (e.g., Cochrane Risk of Bias Assessment) can highlight methodological weaknesses in prior work .
Q. What experimental protocols are recommended for initial pharmacological characterization of Sacrotride A?
- Methodological Answer : Begin with in vitro assays (e.g., receptor-binding assays, enzyme inhibition) to establish bioactivity. Use dose-response curves to determine IC₅₀/EC₅₀ values, and validate results with positive controls. For in vivo studies, adhere to ARRIVE guidelines for animal research, including sample size justification and ethical oversight . Reproducibility requires detailed documentation of buffer compositions, incubation times, and equipment calibration .
Q. How should researchers design a robust literature review for Sacrotride A-related hypotheses?
- Methodological Answer : Structure the review using a scoping study framework to categorize evidence by theme (e.g., molecular targets, toxicity profiles). Annotate databases with tags like "contradictory results" or "reproducibility issues" to flag areas needing validation. Cross-reference primary sources (e.g., original experimental data) over secondary summaries to avoid bias .
Advanced Research Questions
Q. How can contradictory data on Sacrotride A’s mechanism of action be resolved?
- Methodological Answer : Perform meta-analyses to quantify effect sizes across studies, using random-effects models to account for heterogeneity . Validate discrepancies via orthogonal assays (e.g., CRISPR-mediated gene knockout paired with biochemical assays). Transparently report confounding variables (e.g., batch-to-batch compound purity differences) in supplemental materials .
Q. What strategies optimize Sacrotride A’s bioavailability in preclinical models?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Test formulations (e.g., nanoencapsulation, prodrug derivatives) in parallel with in situ perfusion assays. Monitor metabolites via LC-MS/MS and correlate with efficacy endpoints . Include negative controls (e.g., vehicle-only groups) to isolate formulation effects .
Q. How can researchers ensure reproducibility in Sacrotride A toxicity studies?
- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets, HPLC purity certificates, and experimental protocols in repositories like Zenodo . Implement blinded analyses for histopathology or biomarker assessments to reduce observer bias. Use inter-laboratory validation cohorts to confirm findings .
Q. What statistical approaches are suitable for multi-omics data integration in Sacrotride A research?
- Methodological Answer : Apply dimensionality reduction techniques (e.g., PCA, t-SNE) to transcriptomic/proteomic datasets. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify synergistic pathways. Validate network models via siRNA knockdown or pharmacological inhibition . Report false discovery rates (FDR) and adjust p-values for multiple comparisons .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
